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Compound of Interest

Compound Name:
2,3,4,5-Tetrahydrobenzo[f]

[1,4]oxazepine

Cat. No.: B090999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of substituted 2,3,4,5-

tetrahydrobenzo[f][1][2]oxazepine derivatives as potent agents against Trypanosoma brucei,

the causative agent of African trypanosomiasis. The primary mechanism of action for this class

of compounds is the inhibition of the PEX14-PEX5 protein-protein interaction, which is crucial

for the biogenesis of glycosomes, organelles essential for the parasite's survival.[1] Disruption

of this interaction leads to the mislocalization of glycosomal enzymes, triggering a metabolic

catastrophe and subsequent parasite death.

Data Presentation
The following tables summarize the in vitro activity of representative

tetrahydrobenzo[f]oxazepine derivatives against the bloodstream form of Trypanosoma brucei

brucei and their cytotoxicity against a human cell line. The data is compiled from studies that

identified these compounds as promising trypanocidal agents. The lead compound, 7a,

demonstrated a trypanocidal cellular IC50 of 4 µM.[1]

Table 1: In Vitro Trypanocidal Activity of Tetrahydrobenzo[f]oxazepine Derivatives
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Compound ID Structure
IC50 against T. b. brucei
(µM)

7a (Lead)

2-(2-chlorophenyl)-N-(2-

methoxybenzyl)-2,3,4,5-

tetrahydrobenzo[f][1]

[2]oxazepine-8-carboxamide

4

7e

N-(2-methoxybenzyl)-2-(2-

phenoxyphenyl)-2,3,4,5-

tetrahydrobenzo[f][1]

[2]oxazepine-8-carboxamide

Moderate Activity

Other Analogs
Varying substitutions on the

oxazepine core

Low to high micromolar

range[1]

Table 2: Cytotoxicity Data

Compound ID
CC50 against HEK293T
cells (µM)

Selectivity Index (SI =
CC50/IC50)

7a (Lead) > 50 > 12.5

7e > 50 Not Determined

Other Analogs
Generally low cytotoxicity

observed

Data not available for all

analogs

Mandatory Visualizations
Herein are the diagrams illustrating the key pathways and workflows involved in the research

and application of tetrahydrobenzo[f]oxazepine derivatives.
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Caption: Mechanism of action of Tetrahydrobenzo[f]oxazepine derivatives.
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Caption: Computer-aided drug design workflow for inhibitor discovery.
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Caption: Experimental workflow for screening and validation.

Experimental Protocols
Protocol 1: General Synthesis of 2,3,4,5-
Tetrahydrobenzo[f][1][2]oxazepine Core
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This protocol describes a general method for the synthesis of the oxazepine core, which can be

further functionalized.

Materials:

Appropriately substituted 2-aminophenol

Appropriately substituted 1-bromo-2-(2-bromoethoxy)ethane

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Alkylation: To a solution of the substituted 2-aminophenol (1 equivalent) in DMF, add K₂CO₃

(2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

Add the substituted 1-bromo-2-(2-bromoethoxy)ethane (1.1 equivalents) dropwise to the

reaction mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2,3,4,5-

tetrahydrobenzo[f][1][2]oxazepine derivative.
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Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Protocol 2: In Vitro Trypanocidal Activity Assay against
T. b. brucei
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the test

compounds against the bloodstream form of Trypanosoma brucei brucei.

Materials:

T. b. brucei bloodstream forms

HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

Test compounds dissolved in DMSO (stock solution)

Positive control (e.g., Suramin)

96-well microtiter plates (black, clear bottom)

Humidified incubator (37°C, 5% CO₂)

Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)

Procedure:

Parasite Culture: Maintain T. b. brucei in HMI-9 medium at 37°C in a 5% CO₂ incubator.

Ensure parasites are in the logarithmic growth phase for the assay.

Plate Preparation:

Add 100 µL of HMI-9 medium to all wells of a 96-well plate.

Create a serial dilution of the test compounds. Add 100 µL of the highest concentration of

the compound (in medium) to the first well of a row and perform a 2-fold serial dilution
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across the plate.

Prepare wells for negative control (medium + DMSO) and positive control (Suramin).

Parasite Seeding: Adjust the parasite density to 2 x 10⁴ parasites/mL in fresh medium. Add

100 µL of this parasite suspension to each well (final parasite concentration of 1 x 10⁴

parasites/well).

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

Viability Assessment:

After 48 hours, add 20 µL of the resazurin solution to each well.

Incubate the plate for an additional 24 hours under the same conditions.

Data Acquisition: Measure the fluorescence using a plate reader.

Data Analysis:

Calculate the percentage of growth inhibition for each compound concentration relative to

the negative control.

Plot the inhibition percentage against the log of the compound concentration and

determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-

response).

Protocol 3: Immunofluorescence Microscopy for
Glycosomal Protein Localization
This protocol is used to visualize the effect of the inhibitors on the localization of glycosomal

proteins, providing evidence for the disruption of glycosome biogenesis.

Materials:

T. b. brucei bloodstream forms

Test compound and DMSO (vehicle control)
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Poly-L-lysine coated slides

4% Paraformaldehyde (PFA) in PBS for fixation

0.1% Triton X-100 in PBS for permeabilization

Blocking buffer (e.g., 3% BSA in PBS)

Primary antibody (e.g., rabbit anti-GAPDH)

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)

DAPI for nuclear and kinetoplast staining

Antifade mounting medium

Fluorescence microscope

Procedure:

Treatment: Incubate T. b. brucei (1 x 10⁶ cells/mL) with the test compound (at 5x IC50) or

DMSO for 8-12 hours.

Cell Adhesion: Harvest the parasites by centrifugation, wash with PBS, and allow them to

adhere to poly-L-lysine coated slides for 10 minutes.

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times

with PBS.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash three

times with PBS.

Blocking: Block non-specific binding sites by incubating the slides with blocking buffer for 1

hour at room temperature.

Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer)

overnight at 4°C in a humidified chamber.
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Washing: Wash the slides three times with PBS.

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody

(diluted in blocking buffer) for 1 hour at room temperature in the dark.

Washing and Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.

Mounting and Imaging: Mount the slides with antifade medium and seal. Acquire images

using a fluorescence microscope. A punctate staining pattern for GAPDH indicates proper

glycosomal localization, while a diffuse cytosolic signal suggests mislocalization due to

inhibition of protein import.[1]

Protocol 4: NMR Spectroscopy for PEX14 Binding
Confirmation
This protocol outlines the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

NMR spectroscopy to confirm the direct binding of the inhibitors to the PEX14 protein.

Materials:

¹⁵N-labeled N-terminal domain of T. brucei PEX14 protein

NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O)

Test compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆)

NMR spectrometer and tubes

Procedure:

Protein Preparation: Express and purify the ¹⁵N-labeled PEX14 N-terminal domain.

Concentrate the protein to a suitable concentration for NMR (e.g., 50-100 µM) in the NMR

buffer.

Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the PEX14 protein alone. This will

serve as the reference.

Titration:
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Prepare a stock solution of the test compound.

Add increasing amounts of the compound to the protein sample to achieve different molar

ratios (e.g., 1:1, 1:2, 1:5).

Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

Data Analysis:

Overlay the spectra from the titration with the reference spectrum.

Analyze for chemical shift perturbations (CSPs). A significant change in the chemical shift

of specific amino acid residues upon addition of the compound indicates a direct

interaction.

Map the residues with significant CSPs onto the 3D structure of PEX14 to identify the

binding site. Residues in the known PEX5 binding pocket are expected to show

perturbations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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